molecular formula C7H7ClO5S B2613614 5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride CAS No. 2230800-16-3

5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride

Cat. No.: B2613614
CAS No.: 2230800-16-3
M. Wt: 238.64
InChI Key: GJTZFFNHUUBIAV-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride: is a chemical compound with the molecular formula C7H7ClO5S and a molecular weight of 238.65 g/mol . This compound is characterized by the presence of a furan ring substituted with a sulfonyl chloride group and a dioxolane ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride typically involves the reaction of 5-(1,3-Dioxolan-2-yl)furan-3-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5-(1,3-Dioxolan-2-yl)furan-3-sulfonic acid+SOCl25-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride+SO2+HCl\text{5-(1,3-Dioxolan-2-yl)furan-3-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-(1,3-Dioxolan-2-yl)furan-3-sulfonic acid+SOCl2​→5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride+SO2​+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonic acid or sulfonate salt.

    Oxidation: The furan ring can undergo oxidation to form furan-3-sulfonic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by the reduction of the sulfonyl chloride group.

Scientific Research Applications

5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.

    Biology: Employed in the modification of biomolecules such as proteins and peptides.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The furan ring and dioxolane moiety can also participate in chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

  • 5-(1,3-Dioxolan-2-yl)furan-3-sulfonic acid
  • 5-(1,3-Dioxolan-2-yl)furan-3-sulfonamide
  • 5-(1,3-Dioxolan-2-yl)furan-3-sulfonate ester

Comparison:

  • 5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles.
  • 5-(1,3-Dioxolan-2-yl)furan-3-sulfonic acid is less reactive and is typically used as a precursor for the synthesis of the sulfonyl chloride derivative.
  • 5-(1,3-Dioxolan-2-yl)furan-3-sulfonamide and 5-(1,3-Dioxolan-2-yl)furan-3-sulfonate ester are derivatives formed through nucleophilic substitution reactions with amines and alcohols, respectively.

Properties

IUPAC Name

5-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTZFFNHUUBIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CO2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230800-16-3
Record name 5-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride
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